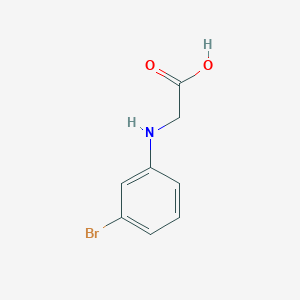
N-(3-ブロモフェニル)グリシン
概要
説明
科学的研究の応用
N-(3-bromophenyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
作用機序
Target of Action
It is known that bromophenyl compounds often interact with various enzymes and receptors in the body
Mode of Action
Bromophenyl compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation These reactions can lead to changes in the structure and function of the target molecules
Biochemical Pathways
N-(3-bromophenyl)glycine may potentially affect various biochemical pathways. Glycine, a component of N-(3-bromophenyl)glycine, is known to be involved in several metabolic pathways, including the glycine cleavage system
Result of Action
Bromophenyl compounds are known to induce various biological responses, depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of N-(3-bromophenyl)glycine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
準備方法
Synthetic Routes and Reaction Conditions
N-(3-bromophenyl)glycine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with glyoxylic acid. The reaction typically occurs in an aqueous medium under acidic conditions, leading to the formation of N-(3-bromophenyl)glycine .
Industrial Production Methods
Industrial production of N-(3-bromophenyl)glycine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
化学反応の分析
Types of Reactions
N-(3-bromophenyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced compounds.
Substitution: Formation of substituted aromatic compounds.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)glycine: Similar in structure but with the bromine atom at the para position.
N-(2-bromophenyl)glycine: Similar in structure but with the bromine atom at the ortho position.
N-(3-chlorophenyl)glycine: Similar in structure but with a chlorine atom instead of bromine.
Uniqueness
N-(3-bromophenyl)glycine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the bromine atom on the aromatic ring can significantly affect the compound’s chemical properties and interactions with biological targets .
特性
IUPAC Name |
2-(3-bromoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSUXIQYMOULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















